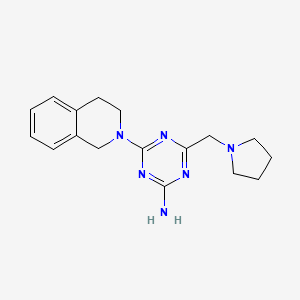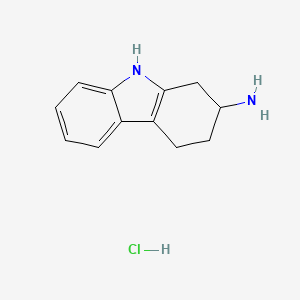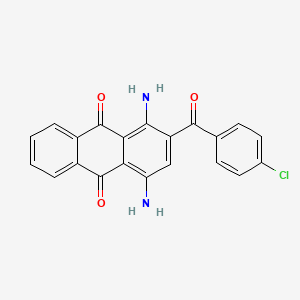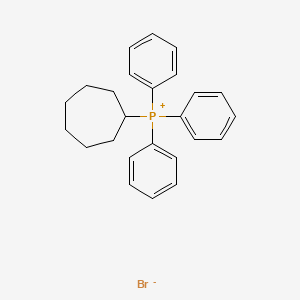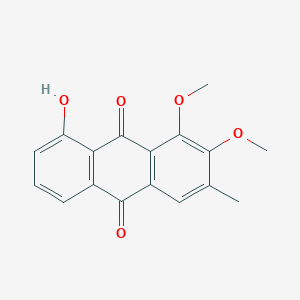
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of naturally occurring compounds known for their diverse biological activities. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones, and is modified with hydroxy, methoxy, and methyl groups. These modifications can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride, followed by subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for anthraquinone derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
科学研究应用
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
作用机制
The mechanism of action of 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione: Similar in structure but with different positions of hydroxy and methoxy groups.
2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione: Contains additional chloro and hydroxymethyl groups.
Emodic acid: Another anthraquinone derivative with significant biological activities.
Uniqueness
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific functional group arrangement, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
8-hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-8-7-10-13(17(22-3)16(8)21-2)15(20)12-9(14(10)19)5-4-6-11(12)18/h4-7,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMLREFNXDLTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415754 |
Source


|
| Record name | 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82868-99-3 |
Source


|
| Record name | 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

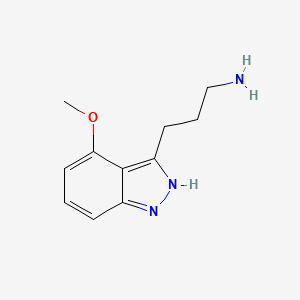

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)

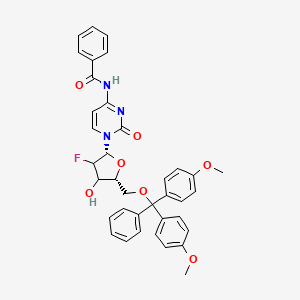
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
